molecular formula C7H4ClN3O2 B1362660 4-Chloro-5-nitro-1H-indazole CAS No. 907958-42-3

4-Chloro-5-nitro-1H-indazole

Cat. No.: B1362660
CAS No.: 907958-42-3
M. Wt: 197.58 g/mol
InChI Key: AXZCWGUWGPLXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indazole Heterocycles in Chemical and Biological Sciences

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile scaffold in medicinal chemistry. nih.govnih.gov Though rare in nature, synthetic indazole derivatives exhibit a wide spectrum of pharmacological activities. nih.govaustinpublishinggroup.compnrjournal.com These include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netnih.govigi-global.com The structural diversity of the indazole nucleus, which allows for functionalization at various positions, has captured the attention of medicinal chemists for the development of novel therapeutic agents. nih.govresearchgate.net

The significance of indazoles extends to their role as key intermediates in the synthesis of complex organic molecules. nih.gov Their unique electronic properties also make them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). The broad range of biological activities associated with the indazole core has led to over 400 patents and patent applications, highlighting its exceptional importance in drug discovery. nih.gov

Several FDA-approved drugs contain the indazole moiety, demonstrating its clinical relevance. Examples include:

Axitinib: Used for the treatment of renal cell carcinoma. nih.govpnrjournal.com

Benzydamine: An anti-inflammatory agent. pnrjournal.comresearchgate.net

Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. nih.govpnrjournal.comresearchgate.net

Niraparib: Used in the treatment of epithelial ovarian cancer. nih.gov

Pazopanib: A tyrosine kinase inhibitor for treating renal cell carcinoma. pnrjournal.combeilstein-journals.org

Entrectinib: A treatment for ROS-1 positive, metastatic non-small cell lung cancer. nih.govpnrjournal.com

The following table provides a summary of some biologically active indazole derivatives and their applications:

Compound Class Biological Activity Reference
Indazole DerivativesAnticancer, Antimicrobial, Anti-inflammatory researchgate.netontosight.ai
7-NitroindazoleNitric Oxide Synthase Inhibitor austinpublishinggroup.com
N-(7-Indazolyl)benzenesulfonamideCell Cycle Inhibitor austinpublishinggroup.com
1H-indazole-based derivativesFGFR Kinase Inhibitors nih.gov

Historical Context of Indazole Research and Development

The history of indazole chemistry dates back to the late 19th century. Emil Fischer first described the indazole ring system, defining it as a pyrazole ring fused to a benzene ring. pnrjournal.comresearchgate.net Early synthetic methods, such as the one developed by Jacobson and Huber, involved the intramolecular azo coupling of N-nitroso-o-benzotoluidide. orgsyn.org

Over the last few decades, significant efforts have been dedicated to developing new and efficient synthetic routes to indazole derivatives, driven by their pharmacological potential. austinpublishinggroup.combenthamdirect.com These methods include both metal-catalyzed and metal-free approaches to form the crucial C–N bond. nih.gov The development of catalyst-based approaches, in particular, has provided new momentum to the synthesis of this important pharmacophore. benthamdirect.com

While indazoles are rare in nature, a few have been isolated from natural sources, including Nigellicine, Nigeglanine, and Nigellidine from Nigella sativa. nih.govpnrjournal.comresearchgate.net The limited natural abundance of indazoles underscores the importance of synthetic chemistry in exploring their therapeutic potential. nih.gov

Positional Isomerism and Substituent Effects in Indazole Chemistry

A key feature of indazole chemistry is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can reside on either N1 or N2, leading to the 1H- and 2H-indazole tautomers, respectively. nih.govnih.govaustinpublishinggroup.com The 1H-tautomer is generally the more thermodynamically stable and predominant form. nih.govmdpi.combeilstein-journals.org The position of substituents on the indazole ring significantly influences the compound's physical and chemical properties, including its reactivity, solubility, and biological activity. ontosight.aigoogle.com

The regioselectivity of reactions such as N-alkylation is a critical aspect of indazole synthesis, often yielding a mixture of N1 and N2 isomers depending on the reaction conditions. beilstein-journals.orgbeilstein-journals.org The nature of the substituents on the indazole ring can also direct the outcome of these reactions. For instance, electron-withdrawing groups can affect the electronic distribution of the indazole framework, influencing its reactivity. ontosight.ai

The introduction of different functional groups at various positions of the indazole scaffold allows for the fine-tuning of its biological profile. nih.govresearchgate.net For example, halogenated and electron-withdrawing substituents have been shown to enhance the bactericidal and antifungal properties of indazole derivatives. ontosight.ai The ability to differentiate between positional isomers is crucial, as different isomers can exhibit distinct biological activities. researchgate.net

Academic Rationale for Investigating 4-Chloro-5-nitro-1H-Indazole

The specific compound, this compound, has garnered academic interest as a synthetic intermediate and a research tool for probing structure-activity relationships within the indazole family. ontosight.ai The presence of two electron-withdrawing groups, a chlorine atom at the 4-position and a nitro group at the 5-position, significantly modifies the electronic properties of the parent indazole ring. ontosight.ai

This substitution pattern makes this compound a valuable precursor for synthesizing a variety of other indazole derivatives. The nitro group can be reduced to an amino group, and the chlorine atom can be substituted by various nucleophiles, providing pathways to a diverse range of functionalized indazoles.

The rationale for investigating this particular compound is rooted in the following:

Exploration of Structure-Activity Relationships: Studying how the combination of a chloro and a nitro substituent at specific positions influences biological activity.

Synthetic Utility: Its use as a building block for creating more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents. myskinrecipes.com

Investigation of Reaction Mechanisms: The compound serves as a model to understand how electron-withdrawing substituents affect the reactivity of the indazole core.

Research into this compound and its derivatives contributes to the broader understanding of indazole chemistry and aids in the rational design of new molecules with desired biological properties. ontosight.ai

The following table details the chemical properties of this compound:

PropertyValueReference
Molecular Formula C₇H₄ClN₃O₂ ontosight.ai
IUPAC Name This compound
Classification Heterocyclic Aromatic Organic Compound ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-4-3-9-10-5(4)1-2-6(7)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZCWGUWGPLXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327849
Record name 4-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907958-42-3
Record name 4-Chloro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Chloro 5 Nitro 1h Indazole and Its Analogues

Established Synthetic Routes to 4-Chloro-5-nitro-1H-Indazole

Established routes typically rely on a two-step process: the synthesis of a 4-chloro-1H-indazole precursor followed by the introduction of the nitro group.

The direct nitration of 4-chloro-1H-indazole is a primary method for the synthesis of this compound. This reaction is a classic example of electrophilic aromatic substitution on the benzene (B151609) portion of the bicyclic indazole system. The regiochemical outcome of the nitration is directed by the existing chloro substituent and the electronic nature of the fused pyrazole (B372694) ring. The chloro group is an ortho-, para-director, while the indazole system itself influences substitution patterns. In this case, nitration is directed to the C5 and C7 positions. The specific reaction conditions, such as the choice of nitrating agent (e.g., nitric acid in sulfuric acid) and temperature, are critical for controlling the regioselectivity and achieving a good yield of the desired 5-nitro isomer over the 7-nitro alternative. While detailed studies on the nitration of 4-chloro-1H-indazole specifically are not abundant in recent literature, the principles are well-established for various indazole derivatives. acs.orgchim.it

A similar convergent approach to this compound would likely start from a substituted aniline, such as 2-methyl-4-chloro-5-nitroaniline. This precursor can undergo diazotization followed by intramolecular cyclization to form the indazole ring system, a classical method for indazole synthesis. chemicalbook.comchemicalbook.com

Advanced Synthetic Approaches for Indazole Scaffolds Relevant to this compound

Recent advances in organic synthesis have provided more sophisticated and efficient methods for constructing the indazole core, many of which are applicable to the synthesis of highly functionalized derivatives like this compound.

Transition metal catalysis has become a powerful tool for the synthesis of indazoles, offering high efficiency and functional group tolerance. benthamdirect.com Palladium and rhodium are the most extensively used metals in this context.

Palladium-catalyzed reactions often involve intramolecular C-N bond formation. nih.gov For instance, the Buchwald-Hartwig amination of 2-halobenzophenone tosylhydrazones provides an efficient route to the indazole nucleus under mild conditions. nih.gov Another palladium-catalyzed approach is the Suzuki-Miyaura cross-coupling, which is effective for forming C-C bonds at the C3 position of the indazole ring, allowing for the synthesis of various derivatives. nih.gov The cyclization of arylhydrazones derived from 2-bromoaldehydes can also be achieved with good to high yields using a Pd(dba)₂ catalyst with chelating phosphine (B1218219) ligands like rac-BINAP or dppf. acs.org

Rhodium(III)-catalyzed synthesis often proceeds via C-H bond activation and subsequent annulation. mdpi.com A one-step synthesis of N-aryl-2H-indazoles has been developed through the Rh(III)-catalyzed C-H bond addition of azobenzenes to aldehydes, followed by cyclative capture. nih.govnih.govacs.org This [4+1] annulation strategy is highly functional group compatible and provides access to a wide variety of substituted indazoles. nih.govrsc.org

Catalyst SystemReaction TypeSubstratesProduct TypeReference(s)
Pd(OAc)₂ / dppf / tBuONaIntramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazines2-Aryl-2H-indazoles acs.org
PdCl₂(dppf)·DCM / K₂CO₃Suzuki-Miyaura CouplingBromo-indazole carboxamide, Boronic acidsC3-Aryl indazole derivatives nih.gov
[Cp*RhCl₂]₂ / AgSbF₆C-H Activation / AnnulationAzobenzenes, AldehydesN-Aryl-2H-indazoles nih.govnih.gov
Rh(III) / Cu(II)C-H Activation / Cascade AnnulationEthyl benzimidates, Nitrosobenzenes1H-Indazoles mdpi.com

In line with the growing demand for environmentally friendly chemical processes, several green synthetic methods for indazoles have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and utilize sustainable resources.

Key green strategies include:

Photo-organic Synthesis : A metal- and hydrogen-source-free method for the deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed, providing 2H-indazole products in excellent yields. rsc.org

Electrochemical Synthesis : A green and sustainable electrochemical approach allows for the functionalization of 2H-indazoles, avoiding the need for external oxidants and transition-metal salts. organic-chemistry.org

Sustainable Catalysts and Solvents : The use of heterogeneous copper oxide nanoparticles (CuO-NP) supported on activated carbon provides an efficient and recyclable catalyst for the one-pot, three-component synthesis of 2H-indazoles. acs.org This reaction is often performed in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.orgacs.org

Metal-Free Approaches : New methods are emerging that eliminate the need for costly and potentially toxic metal catalysts, relying instead on simple ipso substitution on arylhydrazone intermediates. researchgate.net

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. MCRs are valued for their high atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules.

The Ugi four-component reaction (U-4CR) is a prominent MCR used in heterocyclic synthesis. wikipedia.orgorganic-chemistry.org It involves the reaction of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org This reaction can be adapted to create complex peptidomimetic structures attached to an indazole core, making it a powerful tool for drug discovery. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion, followed by a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.orgyoutube.com

Another relevant example is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. organic-chemistry.org This reaction efficiently forms both C-N and N-N bonds in a single step.

Cycloaddition Reactions in Indazole Ring Construction

Cycloaddition reactions represent a powerful and atom-economical strategy for the construction of cyclic and heterocyclic systems. In the context of indazole synthesis, [3+2] cycloaddition reactions are particularly prominent for forming the fused pyrazole ring. These methods often utilize highly reactive intermediates like arynes to build the bicyclic indazole core.

One of the primary cycloaddition strategies involves the 1,3-dipolar cycloaddition of arynes with diazo compounds. In this approach, a diazo compound, generated in situ from precursors like N-tosylhydrazones, acts as a 1,3-dipole. This dipole reacts with an aryne, generated from a silylaryl triflate, to form the indazole ring system. This method is versatile, allowing for the synthesis of various 3-substituted indazoles under mild conditions. organic-chemistry.org

Another significant [3+2] cycloaddition approach is the reaction between arynes and sydnones. nih.gov Sydnones are stable, mesoionic cyclic 1,3-dipoles. Their reaction with an aryne initially forms an unstable bicyclic adduct. This intermediate readily undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to yield a stable 2H-indazole. nih.gov This process is highly efficient and selective for the synthesis of 2H-indazole isomers, which are often challenging to prepare selectively through other means. nih.gov

While the Diels-Alder, or [4+2] cycloaddition, is a cornerstone for synthesizing six-membered rings, its direct application for constructing the five-membered pyrazole ring of indazole is less common. wikipedia.orgnih.gov However, intramolecular Diels-Alder reactions on substrates already containing an indazole moiety have been employed to build more complex, fused polycyclic systems, demonstrating the utility of cycloaddition strategies in the broader synthesis of complex indazole analogues.

The table below summarizes key cycloaddition strategies applicable to the synthesis of the indazole core.

Cycloaddition TypeReactantsKey FeaturesTypical Product
[3+2] Dipolar CycloadditionAryne + Diazo CompoundForms the indazole ring in a single step. Allows for substitution at the 3-position.1H-Indazole
[3+2] Dipolar CycloadditionAryne + SydnoneProceeds via an unstable intermediate followed by CO2 extrusion. Highly selective for 2H-isomers.2H-Indazole
Intramolecular [3+2] CycloadditionNitrile Oxide + Alkene (on an existing indazole)Used for constructing additional fused rings onto the indazole scaffold, creating complex polycyclic analogues.Fused Isoxazoloindazoles

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound, particularly through substitution at the nitrogen atoms of the pyrazole ring, presents significant challenges in controlling regioselectivity. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation or acylation reactions can lead to a mixture of N1- and N2-substituted isomers. The final product distribution is highly dependent on the electronic and steric effects of substituents on the indazole ring, as well as the reaction conditions, including the base, solvent, and electrophile used. nih.gov

The electronic nature of substituents on the benzene portion of the indazole ring plays a crucial role in directing regioselectivity. Electron-withdrawing groups, such as the nitro group in the target compound, significantly influence the acidity and nucleophilicity of the N-H protons. For instance, studies on substituted indazoles have shown that an electron-withdrawing nitro group at the C7 position confers excellent N2 regioselectivity (≥96%) in alkylation reactions. nih.gov This is attributed to the inductive effect of the nitro group, which makes the distal N2 nitrogen more nucleophilic. Conversely, substituents capable of chelation, such as an ester group at the C7 position, can direct alkylation towards the N1 position through coordination with the cation of the base. nih.gov

The choice of base and solvent system is another critical factor. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is often reported to favor N1 alkylation for a wide range of indazoles. nih.gov This is because NaH, a hard base, tends to deprotonate the more thermodynamically stable 1H-indazole tautomer, leading to the N1 anion which then reacts with the electrophile. nih.gov In contrast, changing the solvent can alter the N1:N2 ratio. For example, in the alkylation of some indazoles, using a polar aprotic solvent like DMSO can shift the selectivity compared to THF. nih.gov

The table below illustrates the impact of reaction conditions on the regioselectivity of N-alkylation for various substituted indazole analogues, highlighting the controlling factors.

Indazole SubstrateReaction Conditions (Base, Solvent)Key Influencing FactorMajor Product (N1:N2 Ratio)
7-Nitro-1H-indazoleNaH, THFStrong electron-withdrawing group at C7N2 (>96% selectivity)
3-Carboxymethyl-1H-indazoleNaH, THFSteric hindrance at C3N1 (>99% selectivity)
Unsubstituted 1H-IndazoleCs2CO3, DMFThermodynamic stability of 1H-tautomerN1 (1.5:1)
Unsubstituted 1H-IndazoleNaH, THFBase/Solvent SystemN1 (2.2:1)
Methyl 1H-indazole-7-carboxylateCs2CO3, DMFChelation effect of C7-ester with Cs+N2 (93% yield)

While extensive research has focused on regioselectivity, information regarding the stereoselectivity in the synthesis of this compound derivatives is less documented in the available literature. Stereochemical control would primarily be relevant in reactions involving the introduction of a chiral center, for example, through alkylation with a chiral electrophile or subsequent reactions on a side chain attached to the indazole core.

Reactivity and Transformation Pathways of 4 Chloro 5 Nitro 1h Indazole

Chemical Reactivity of the Nitro Group at Position 5

The nitro group at the C-5 position is a versatile functional group that plays a pivotal role in the derivatization of the 4-chloro-5-nitro-1H-indazole scaffold. Its strong electron-withdrawing character deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic attack. The primary reactivity of this group involves reduction to an amino group, which is a key step in the synthesis of various biologically active molecules.

The selective reduction of the nitro group to an amine is a fundamental transformation, yielding 4-chloro-1H-indazol-5-amine, a valuable intermediate for further functionalization. A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other reducible functional groups within the molecule.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation and metal-based reduction systems. scispace.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas is a highly effective method. commonorganicchemistry.com However, care must be taken as this method can sometimes lead to the reduction of other functional groups or dehalogenation.

For more selective reductions, metal-based systems are often preferred. Reagents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media provide mild conditions for the reduction of nitro groups while leaving other functionalities intact. commonorganicchemistry.com Sodium sulfide (Na₂S) is another reagent that can be used for the selective reduction of aromatic nitro groups, particularly when other reducible groups are present. commonorganicchemistry.com The choice of reducing agent is crucial for achieving high yields and preventing unwanted side reactions.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsSelectivity
H₂/Pd-CVariesHigh, but can reduce other groups
SnCl₂Acidic (e.g., HCl)Good for selective reduction
FeAcidic (e.g., AcOH)Mild and selective
Na₂SVariesCan be used for selective reduction

The nitro group can participate in various redox reactions beyond simple reduction to an amine. Under specific conditions, it can be involved in radical mechanisms. For instance, the electrochemical reduction of nitroaromatic compounds can proceed through a radical anion intermediate. The stability and subsequent reactivity of this radical anion are influenced by the surrounding molecular structure and the reaction medium. While specific studies on the radical mechanisms involving this compound are not extensively detailed in the provided context, the general principles of nitroaromatic chemistry suggest its potential to undergo such transformations.

Transformations Involving the Chlorine Substituent at Position 4

The chlorine atom at the C-4 position is a key handle for introducing a wide range of substituents onto the indazole ring through nucleophilic aromatic substitution and cross-coupling reactions. The presence of the electron-withdrawing nitro group at the para-position (C-5 relative to the indazole nitrogen but effectively activating the ring for nucleophilic attack) enhances the reactivity of the C-4 chlorine towards nucleophiles.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for functionalizing the C-4 position of this compound. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the subsequent elimination of the chloride ion to yield the substituted product. libretexts.orgyoutube.com

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups at the C-4 position. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. nih.gov The ortho and para positioning of a strong electron-withdrawing group like the nitro group relative to the leaving group is crucial for the stabilization of the intermediate and, therefore, for the reaction to proceed efficiently. libretexts.org

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions on Activated Aryl Halides

NucleophileProduct Functional Group
R-NH₂ (Amine)-NHR (Secondary Amine)
R-O⁻ (Alkoxide)-OR (Ether)
R-S⁻ (Thiolate)-SR (Thioether)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net These reactions offer a versatile approach to functionalize the C-4 position of the indazole ring, allowing for the introduction of aryl, vinyl, and alkynyl groups.

In a typical Suzuki-Miyaura coupling, an aryl halide (in this case, this compound) reacts with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and can be optimized to achieve high yields and selectivity. researchgate.netnih.gov The electronic nature of the substituents on both coupling partners can significantly influence the reaction outcome. nih.gov

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond Formed
Suzuki-MiyauraOrganoboron reagentC-C (Aryl-Aryl, Aryl-Vinyl)
HeckAlkeneC-C (Aryl-Vinyl)
SonogashiraTerminal alkyneC-C (Aryl-Alkynyl)

Reactivity of the Indazole Heterocyclic Core in this compound

The indazole ring system itself possesses a unique reactivity profile. It is an aromatic heterocycle with two nitrogen atoms, which can act as nucleophiles or be protonated in acidic media. nih.gov The presence of the electron-withdrawing chloro and nitro groups on the benzene portion of the molecule influences the reactivity of the heterocyclic part.

The N-H proton of the indazole ring is acidic and can be removed by a base to form an indazolide anion. This anion can then react with various electrophiles, leading to N-alkylation or N-acylation. The regioselectivity of these reactions (N-1 vs. N-2 substitution) is often dependent on the reaction conditions, including the nature of the electrophile, the base, and the solvent. researchgate.net For instance, studies on the reaction of nitro-1H-indazoles with formaldehyde in acidic solution have shown the formation of N1-substituted derivatives. nih.govacs.org The electron-withdrawing nitro group can influence the nucleophilicity of the nitrogen atoms and thus the outcome of such reactions. nih.gov The indazole core is generally stable, but the substituents can influence its susceptibility to ring-opening or other transformations under harsh conditions. researchgate.net

Tautomeric Equilibria and their Influence on Reactivity

The indazole ring system inherently exhibits annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. acs.orgchemicalbook.comnih.gov A third, less common tautomer, 3H-indazole, is also possible but generally less stable. chemicalbook.comnih.govnih.gov For this compound, this equilibrium is between the 1H and 2H forms, where the proton can reside on either of the two nitrogen atoms of the pyrazole (B372694) ring.

The 1H-tautomer, featuring a benzenoid structure, is generally the more thermodynamically stable form compared to the 2H-tautomer, which has a quinonoid structure. chemicalbook.comnih.gov Theoretical calculations and experimental studies on related indazoles confirm the greater stability of the 1H-form. chemicalbook.comthieme-connect.de The free energy of 1-methylindazole, for instance, is reported to be 3.2-3.6 kcal/mol more stable than its 2-methyl counterpart. chemicalbook.comthieme-connect.de

The position of this equilibrium is crucial as it dictates the molecule's reactivity, particularly in reactions involving the pyrazole nitrogen atoms, such as alkylation and acylation. The two nitrogen atoms in the 1H- and 2H-tautomers possess different nucleophilic and basic characteristics. The N1 position is generally less basic than the N2 position; 2-methyl-2H-indazole is a significantly stronger base than 1-methyl-1H-indazole. thieme-connect.de

Table 1: Properties of this compound Tautomers
Property1H-Tautomer2H-Tautomer
Structure TypeBenzenoidQuinonoid
Relative StabilityMore stableLess stable
Basicity of Ring NitrogenN1 is weakly basic; N2 is more basicN2 is strongly basic
Reactivity InfluenceFavored thermodynamically. Governs reactions under equilibrium conditions.Can influence product distribution in kinetically controlled reactions.

Biological Activities and Pharmacological Potential of 4 Chloro 5 Nitro 1h Indazole and Its Derivatives

Anticancer and Antitumor Activities

Protein Kinase Inhibition Profile

c-Kit, PDGFRβ, and FLT3 Kinase Inhibition

A novel series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides has been identified as a multi-kinase inhibitor. Specifically, one derivative, N-(4-(1-(4-chloro-1H-indazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea, has shown inhibitory activity against c-Kit, Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3). nih.gov The dissociation constants (Kd) for this compound were determined to be 68.5 ± 9.5 nM for c-Kit, 140 ± 0 nM for PDGFRβ, and 375 ± 15.3 nM for FLT3. nih.gov

Furthermore, a new type II kinase inhibitor scaffold, 3-amino-1H-indazol-6-yl-benzamide, has been developed through structure-based design. nih.gov Certain compounds derived from this scaffold exhibit potent, single-digit nanomolar EC50 values against FLT3 and the T674M gatekeeper mutant of PDGFRα. nih.gov For instance, one compound demonstrated EC50 values of 5 nM on MOLM13(FLT3) cells, 17 nM on PDGFRα-T674M-Ba/F3 cells, and 198 nM on Kit-T670I-Ba/F3 cells. nih.gov This highlights the potential of indazole derivatives to overcome resistance mechanisms in targeted cancer therapy. nih.gov

Inhibitory Activity of Indazole Derivatives against c-Kit, PDGFRβ, and FLT3 Kinases
CompoundTarget KinaseCell LineMeasurementValue
N-(4-(1-(4-chloro-1H-indazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)ureac-KitN/AKd68.5 ± 9.5 nM
N-(4-(1-(4-chloro-1H-indazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)ureaPDGFRβN/AKd140 ± 0 nM
N-(4-(1-(4-chloro-1H-indazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)ureaFLT3N/AKd375 ± 15.3 nM
3-amino-1H-indazol-6-yl-benzamide derivative (Compound 4)FLT3MOLM13(FLT3)EC505 nM
3-amino-1H-indazol-6-yl-benzamide derivative (Compound 4)PDGFRα-T674MPDGFRα-T674M-Ba/F3EC5017 nM
3-amino-1H-indazol-6-yl-benzamide derivative (Compound 4)Kit-T670IKit-T670I-Ba/F3EC50198 nM

Modulation of Estrogen Receptor Beta (ERβ) for Cancer Therapy

While direct studies on 4-Chloro-5-nitro-1H-indazole's modulation of Estrogen Receptor Beta (ERβ) are not extensively detailed in the provided context, related research on indazole analogues of curcumin points towards the potential for this class of compounds to interact with estrogen receptors. In silico studies utilizing pharmacophore modeling and docking methods have suggested that certain asymmetric hexahydro-2H-indazoles could be potential inhibitors of Estrogen Receptor Alpha (ERα). japsonline.com This indicates that the indazole scaffold is a promising starting point for the development of estrogen receptor modulators, and further investigation into its specific interactions with ERβ is warranted for its application in cancer therapy.

Anti-proliferative Effects on Various Cancer Cell Lines

Derivatives of this compound have demonstrated significant anti-proliferative activity across a spectrum of human cancer cell lines.

Novel curcumin indazole analogs have been synthesized and evaluated for their cytotoxicity. One such compound exhibited potent activity against WiDr (colorectal carcinoma) cells with an IC50 value of 27.20 µM. japsonline.comresearchgate.net Other analogs showed IC50 values ranging from 45.97 to 86.24 µM against MCF-7 (breast cancer) cells and 46.36 to 100 µM against HeLa (cervical cancer) cells. japsonline.com

A series of 1H-indazole-3-amine derivatives were also synthesized and evaluated for their inhibitory activities. One compound, in particular, showed a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line with an IC50 value of 5.15 µM, while exhibiting greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.govsemanticscholar.org

Furthermore, certain 3-((3-methoxyphenyl)amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide derivatives have shown exceptional efficacy in anticancer activity evaluations. researchgate.net Another study reported that N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide and N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide exhibited significant antiproliferative activity against A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma) cell lines, with IC50 values in the range of 4.21 to 18.6 µM. researchgate.net

Anti-proliferative Activity of Indazole Derivatives on Various Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC50 Value (µM)
Curcumin Indazole Analog (3b)WiDr (Colorectal Carcinoma)27.20
Curcumin Indazole AnalogsMCF-7 (Breast Cancer)45.97 - 86.24
Curcumin Indazole AnalogsHeLa (Cervical Cancer)46.36 - 100
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)5.15
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (Ovarian Carcinoma)4.21
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA549 (Lung Adenocarcinoma)18.6
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA2780 (Ovarian Carcinoma)5.47
N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamideA549 (Lung Adenocarcinoma)7.73

Mechanisms of Action in Oncological Contexts

The anticancer effects of this compound derivatives are mediated through various mechanisms of action. One significant pathway involves the enhancement of apoptosis. Novel indazole-based small compounds have been shown to enhance Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis in hepatocellular carcinoma. nih.gov This is achieved by inhibiting the interaction between MKK7 and TIPRL, which in turn sensitizes cancer cells to TRAIL-mediated cell death. nih.gov

Another identified mechanism is the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that indazole-based sulfonamides, such as 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole, have a strong affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), indicating their potential as cancer treatments by targeting this pathway. mdpi.com

Furthermore, some indazole derivatives have been found to induce cell cycle arrest. Active compounds have been observed to cause an arrest of cells in the G2/M phase of the cell cycle, a characteristic often associated with agents that interact with tubulin. researchgate.net

Antimicrobial Activities

In addition to their oncological potential, derivatives of this compound exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.

Antibacterial Spectrum and Efficacy

A series of new sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized and screened for their antibacterial properties. acgpubs.org These compounds demonstrated good to moderate activity against both Gram-positive and Gram-negative bacteria. acgpubs.org Specifically, certain sulfonamide derivatives showed high activity against Lactobacillus and Staphylococcus aureus, while some carbamate derivatives were effective against Escherichia coli and Pseudomonas fluorescens. acgpubs.org

Another study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which share structural similarities, reported potent antibacterial activity against Escherichia coli, Streptococcus faecalis, Methicillin-Susceptible Staphylococcus aureus (MSSA), and Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) ranging from 2 to 16 μg/mL. rsc.org

Antibacterial Activity of Indazole Derivatives
Compound TypeBacterial StrainActivity
5-nitro-1H-indazole sulfonamide derivativesLactobacillusHigh
5-nitro-1H-indazole sulfonamide derivativesStaphylococcus aureusHigh
5-nitro-1H-indazole carbamate derivativesEscherichia coliGood
5-nitro-1H-indazole carbamate derivativesPseudomonas fluorescensGood
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesEscherichia coliMIC: 2-16 µg/mL
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesStreptococcus faecalisMIC: 2-16 µg/mL
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesMSSAMIC: 2-16 µg/mL
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesMRSAMIC: 2-16 µg/mL

Antifungal Spectrum and Efficacy

The antifungal potential of this compound derivatives is also noteworthy. The aforementioned sulfonamide and carbamate derivatives of 5-nitro-1H-indazole were tested against Aspergillus niger and Penicillium chrysogenum. acgpubs.org Several of these compounds exhibited good antifungal activity, with some showing significant efficacy against these fungal strains. acgpubs.org

In a separate study, a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing groups like –Cl and –NO2, were found to be more potent against tested fungal strains than the standard drug fluconazole. tandfonline.com Additionally, a compound named 4-chloro-3-nitrophenyldifluoroiodomethyl sulfone has been shown to reduce the pathogenicity of Candida albicans. nih.gov This compound displayed a minimal fungicidal concentration (MFC) against C. albicans at 0.25 μg/mL in in vitro studies. nih.gov

Antifungal Activity of Indazole Derivatives
Compound TypeFungal StrainActivity
5-nitro-1H-indazole sulfonamide/carbamate derivativesAspergillus nigerGood to Significant
5-nitro-1H-indazole sulfonamide/carbamate derivativesPenicillium chrysogenumGood to Significant
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesVarious fungal strainsMore potent than fluconazole
4-chloro-3-nitrophenyldifluoroiodomethyl sulfoneCandida albicansMFC: 0.25 µg/mL

Antiviral Properties

The heterocyclic nature of the indazole core has prompted investigations into its potential as an antiviral agent. Research into related nitrogen-containing heterocycles, such as 1,2,4-triazoles and isoxazoles, has revealed a broad spectrum of antiviral activities. mdpi.comnih.gov For instance, certain 1,2,4-triazole derivatives have been identified as isosteric analogs of known antiviral drugs like acyclovir and ribavirin, showing activity against herpes simplex virus. nih.gov While comprehensive studies focusing specifically on this compound are limited, the broader class of indazole derivatives has been recognized for possessing anti-HIV properties. mdpi.com The therapeutic potential of nitro-substituted heterocycles is further exemplified by nitrobenzoxadiazole derivatives, which have demonstrated the ability to inhibit influenza A virus replication at low micromolar concentrations. nih.gov These findings suggest that the nitroindazole scaffold represents a promising area for the development of novel antiviral therapeutics.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory activity of indazole derivatives has been demonstrated in established preclinical models. In studies using the carrageenan-induced hind paw edema model in rats, indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, produced a significant, dose-dependent, and time-dependent reduction in inflammation. nih.govmdpi.com The anti-inflammatory effects are linked to the inhibition of key inflammatory mediators. In vitro assays have confirmed that these compounds can inhibit COX-2 and reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govmdpi.com For example, 5-aminoindazole showed a maximum inhibition of edema of 83.09% at a dose of 100 mg/kg. nih.gov

Table 1: Inhibition of Carrageenan-Induced Paw Edema by Indazole Derivatives

CompoundDose (mg/kg)Maximum Inhibition (%) at 5th HourReference
Indazole10061.03% nih.gov
5-Aminoindazole10083.09% nih.gov
Diclofenac (Reference)10084.50% nih.gov

Multiple sclerosis (MS) is a chronic autoimmune disease characterized by inflammation, demyelination, and neurodegeneration. researchgate.net A key therapeutic goal beyond managing inflammation is to promote neuroprotection and the regeneration of the myelin sheath, a process known as remyelination. Research has highlighted the potential of a synthetic indazole derivative, indazole chloride, in this area. In mouse models of MS, indazole chloride has been shown to promote the remyelination of damaged axons.

The mechanism of action involves the stimulation of a specific estrogen receptor, ERβ, which is present on oligodendrocytes (the myelin-producing cells in the central nervous system) and immune cells. This stimulation appears to induce a beneficial form of inflammation required for tissue repair. Specifically, indazole chloride enhances the production of a molecule called CXCL1, which makes newly forming oligodendrocytes more resilient to harmful inflammatory signals, thereby protecting them while they carry out remyelination. This dual action of altering the immune environment and directly supporting myelin repair positions indazole derivatives as a promising class of compounds for treating the neurodegenerative aspects of MS.

Endometriosis is a chronic inflammatory, estrogen-dependent disease defined by the growth of endometrial-like tissue outside the uterus, causing significant pain and affecting quality of life. The pathology is closely linked to chronic inflammation, involving elevated levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inflammatory environment is a key target for therapeutic intervention. mdpi.com

While direct studies on this compound for endometriosis are not prevalent, the established anti-inflammatory properties of nitro-heterocyclic compounds suggest a potential therapeutic application. Research on the related nitroimidazole class of compounds provides a relevant model. In a rat model of endometriosis, the nitroimidazole antibiotic Ornidazole was shown to restrict the growth of endometriotic lesions. This effect was attributed to its anti-inflammatory and anti-angiogenic properties. Treatment with Ornidazole led to a significant decrease in the expression of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α within the lesions. Given that nitroindazole derivatives also potently inhibit these same inflammatory mediators, it is plausible that they could offer a similar therapeutic benefit in managing the inflammatory component of endometriosis.

Antiparasitic Activities

Nitro-substituted indazole derivatives have emerged as a significant area of research for the development of new antiparasitic agents. mdpi.com Their activity spans a range of protozoan parasites, including those responsible for leishmaniasis and Chagas disease. mdpi.com The 5-nitroindazole scaffold, in particular, has been shown to be effective against various protozoa. For example, a series of 3-chloro-6-nitro-1H-indazole derivatives demonstrated biological potency against three species of Leishmania. mdpi.com Similarly, other 5-nitroindazole derivatives have proven effective against both the trophozoite and cyst forms of Acanthamoeba castellanii. mdpi.com The mechanism of action for these compounds is often linked to the induction of oxidative stress within the parasite.

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health issue, particularly in Latin America. Current treatments are limited and can have significant side effects, driving the search for new therapeutic agents. Nitroindazole derivatives have shown considerable promise in this area. The presence of a nitro group at the 5-position of the indazole ring is proposed to enhance trypanocidal activity. This is achieved through the induction of oxidative stress after the nitro group is activated by parasitic nitroreductases (NTRs). This process leads to the generation of reactive oxygen species (ROS), which causes apoptosis in the parasites.

Studies have identified specific 5-nitroindazolin-3-one derivatives with potent activity against different life stages of T. cruzi. For instance, compound 5a (5-nitro-2-picolyl-indazolin-3-one) displayed strong trypanocidal activity with a selectivity index superior to the reference drug nifurtimox.

Table 2: Trypanocidal Activity of a Lead 5-Nitroindazolin-3-one Derivative

CompoundTarget StageActivity (IC50 in µM)Reference
5a (5-nitro-2-picolyl-indazolin-3-one)Epimastigotes1.1 ± 0.3 µM
Trypomastigotes5.4 ± 1.0 µM

Antileishmanial Properties

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic therapeutic agents is a global health priority. Derivatives of indazole have emerged as promising candidates in this area.

Research into 3-chloro-6-nitro-1H-indazole derivatives revealed their potential as antileishmanial agents. nih.gov In vitro tests against three Leishmania species demonstrated that the inhibitory potency is species-dependent. Several derivatives exhibited strong to moderate activity against L. infantum, while fewer showed activity against L. tropica and L. major. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting trypanothione (B104310) reductase (TryR), a crucial enzyme for the parasite's survival. nih.gov

Similarly, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were evaluated for their in vitro activity against Leishmania amazonensis. semanticscholar.orgnih.govresearchgate.net Several of these compounds showed potent activity against the promastigote stage of the parasite. nih.gov Notably, four compounds were as active as the reference drug Amphotericin B against the intracellular amastigote stage. The most promising compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, exhibited a 50% inhibitory concentration (IC50) of 0.46 µM against amastigotes and a high selectivity index of 875. nih.govresearchgate.net Structure-activity relationship (SAR) analysis indicated that hydrophilic fragments at position 1 of the 2-benzyl-5-nitroindazolin-3-one core play a key role in enhancing the selectivity of these compounds. nih.govresearchgate.net

Table 1: Antileishmanial Activity of Selected Indazole Derivatives

Compound Class Target Species Most Active Compound Example Activity (IC50) Reference
3-chloro-6-nitro-1H-indazole derivatives L. infantum, L. tropica, L. major Compound 13 Moderate to strong inhibition nih.gov
2-benzyl-5-nitroindazolin-3-one derivatives L. amazonensis 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate 0.46 µM (amastigotes) nih.govresearchgate.net

Enzyme Inhibition Beyond Protein Kinases

Beyond their antiparasitic activities, indazole derivatives have been extensively studied as inhibitors of various enzymes critical to physiological and pathological processes.

Nitric oxide (NO) is a key signaling molecule produced by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors valuable pharmacological tools and potential therapeutic agents.

Indazole derivatives, particularly nitroindazoles, are well-characterized NOS inhibitors. The position of the nitro group on the indazole ring significantly influences the inhibitory potency. Studies on rat cerebellar NOS showed that 7-nitroindazole (7-NI) is a potent inhibitor, with an IC50 value of 0.9 µM. nih.govbohrium.com The inhibitory potency decreases with the nitro group at other positions, with 6-nitroindazole (IC50 = 31.6 µM) and 5-nitroindazole (IC50 = 47.3 µM) being less active. nih.govbohrium.com The parent indazole compound was a much weaker inhibitor (IC50 = 177.8 µM). nih.govbohrium.com The presence of a chloro group, as in 3-chloro indazole (IC50 = 100.0 µM) and 3-chloro-5-nitro indazole (IC50 = 158.4 µM), also affects the activity. nih.govbohrium.com

7-Nitroindazole is often described as a selective nNOS inhibitor. utmb.edunih.gov This selectivity is attributed not to a differential interaction with the enzyme isoforms, but to its selective uptake into neurons, where nNOS is the predominant isoform. youtube.com

Table 2: Inhibition of Rat Cerebellar Nitric Oxide Synthase by Substituted Indazoles

Compound IC50 (µM)
7-Nitroindazole 0.9
6-Nitroindazole 31.6
5-Nitroindazole 47.3
3-Chloro indazole 100.0
3-Chloro-5-nitro indazole 158.4
Indazole 177.8

Data sourced from nih.govbohrium.com

Lactoperoxidase (LPO) is a crucial enzyme in the innate immune system, found in exocrine secretions like milk, saliva, and tears. nih.gov It catalyzes the oxidation of various substrates, producing antimicrobial compounds. nih.gov A study investigating the inhibitory effects of various indazole derivatives on bovine milk LPO revealed that these compounds can act as potent inhibitors. nih.gov

Among the tested compounds, which included bromo-, chloro-, and fluoro-substituted indazoles, all showed strong inhibitory effects. The inhibition constant (Ki) values ranged from 4.10 µM to 252.78 µM. Specifically, 4-chloro-1H-indazole was identified as an effective inhibitor of LPO. nih.gov

Table 3: Inhibition of Bovine Milk Lactoperoxidase by Halogenated Indazoles

Compound Inhibition Constant (Ki) (µM)
1H-Indazole 4.10 - 252.78 (range for all tested indazoles)
4-Chloro-1H-indazole Within the range of 4.10 - 252.78
6-Chloro-1H-indazole Within the range of 4.10 - 252.78
7-Chloro-1H-indazole Within the range of 4.10 - 252.78

Data sourced from nih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitter amines and are important targets for the treatment of neuropsychiatric and neurodegenerative disorders. researchgate.net Indazole derivatives have been identified as potent and selective MAO inhibitors.

Research has shown that the neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole, also acts as an inhibitor of the MAO-B isoform. researchgate.netnih.gov Further studies on a series of C5- and C6-substituted indazole derivatives found that while only one compound was a submicromolar inhibitor of human MAO-A, all tested compounds were submicromolar inhibitors of human MAO-B. researchgate.net Particularly potent MAO-B inhibition was observed with C5-substituted indazoles, with IC50 values ranging from 0.0025–0.024 µM. researchgate.net The inhibition was determined to be of a competitive mode. researchgate.net Other heterocyclic compounds, such as 7-Chloro-4-nitrobenzofurazan, have also been shown to be potent inhibitors of both MAO-A and MAO-B. nih.gov

The enzyme sterol 14α-demethylase (CYP51) is a crucial component in the biosynthesis of ergosterol, an essential molecule for fungal cell membranes. nih.gov As such, it is a primary target for azole antifungal drugs. nih.govnih.gov The indazole scaffold has been explored for its potential to inhibit this enzyme.

Research efforts have been directed toward the design, synthesis, and biological evaluation of 1H-indazole derivatives as potential novel CYP51 inhibitors. acs.org This line of inquiry aims to develop new antifungal agents to combat the rise in drug-resistant fungal infections. The rationale is that indazole-based compounds, by binding to the heme iron in the active site of CYP51, can disrupt ergosterol production, leading to fungal cell growth arrest and death. nih.govacs.org

Other Reported Biological Activities of Indazole Derivatives with Relevance to this compound

The indazole core is recognized as a "privileged scaffold" in drug discovery, with its derivatives demonstrating a broad spectrum of pharmacological activities. nih.govaustinpublishinggroup.commdpi.com The versatility of the indazole ring allows for substitutions that can fine-tune its biological effects.

Antitumor Activity: A significant body of research has focused on indazole derivatives as anti-cancer agents. nih.gov They have been investigated as inhibitors of various targets involved in cancer progression, including fibroblast growth factor receptors (FGFRs), indoleamine-2,3-dioxygenase1 (IDO1), and various kinases. nih.gov

Anti-inflammatory Activity: Certain indazole derivatives have been reported to possess anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. mdpi.com

Antimicrobial and Antifungal Activity: Beyond specific enzyme targets like CYP51, the indazole scaffold is found in compounds with general antibacterial and antifungal properties. nih.govmdpi.com

Anti-HIV and Other Antiviral Activities: The pharmacological scope of indazoles extends to antiviral applications, including activity against HIV. nih.gov

Cardiovascular Effects: Some indazole derivatives, including 7-nitroindazole, have been shown to have cardiovascular effects, which are often linked to their NOS inhibitory activity. austinpublishinggroup.com

Cannabinoid Receptor Activity: Indazole derivatives have also been designed and synthesized as ligands for cannabinoid receptors, indicating their potential in modulating the endocannabinoid system. austinpublishinggroup.com

The presence of both a chloro and a nitro group on the indazole ring, as in this compound, suggests a molecule designed to have potent and potentially selective biological activity, building on the diverse pharmacological foundation of the indazole nucleus.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 4 Chloro 5 Nitro 1h Indazole Derivatives

Design and Synthesis of 4-Chloro-5-nitro-1H-Indazole Analogues for Bioactivity Optimization

The optimization of biological activity for compounds based on the this compound scaffold relies on the strategic synthesis of diverse analogues. General synthetic strategies for indazoles can be adapted for this purpose, primarily involving modifications at the N-1 position and transformations of the nitro group. nih.govmdpi.com

The synthesis of N-substituted analogues is a primary strategy for exploring the chemical space around the core scaffold. The nitrogen atom of the pyrazole (B372694) ring in the indazole system can be readily alkylated or arylated. For instance, a common method involves the deprotonation of the indazole NH with a base like sodium hydride (NaH) or potassium carbonate, followed by reaction with an appropriate electrophile, such as an alkyl halide or sulfonyl chloride. mdpi.combeilstein-journals.org This approach allows for the introduction of a wide variety of substituents at the N-1 position, which can influence properties like solubility, cell permeability, and target binding affinity. nih.gov

Another key synthetic route for creating analogues involves the chemical modification of the nitro group. The reduction of the nitro group to an amine is a common transformation that dramatically alters the electronic and steric properties of the molecule. mdpi.com This resulting amino-indazole can then serve as a versatile intermediate for further derivatization, such as amide or sulfonamide formation, leading to new classes of compounds with potentially different biological targets or improved potency.

For example, an efficient pathway for synthesizing derivatives of the related 3-chloro-6-nitro-1H-indazole isomer involved 1,3-dipolar cycloaddition reactions, which could be adapted for the 4-chloro-5-nitro scaffold to generate novel heterocyclic systems. nih.gov These synthetic methodologies provide a robust platform for generating a library of this compound analogues, enabling a systematic investigation of how structural modifications impact biological activity and facilitating the optimization of lead compounds.

Elucidation of Structure-Activity Relationships Through Substituent Variation

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound derivatives, SAR exploration focuses on the influence of the chloro and nitro group positioning and the impact of substitutions at the N-1 position.

Influence of Chlorine and Nitro Group Positions and Chemical Modifications

The specific placement of the chlorine atom and the nitro group on the indazole ring is critical for biological activity. The electron-withdrawing nature of both substituents significantly influences the electronic distribution within the aromatic system. nih.govresearchgate.net Studies on various nitro-heterocyclic compounds have consistently shown that the position of the nitro group dictates the molecule's activity. For the indazole scaffold, it has been observed that a nitro group at the C5 or C6 position often results in measurable mutagenic activity, whereas nitro groups at C4 or C7 lead to weakly active or inactive compounds. nih.gov

The nitro group is often a key pharmacophore, and its biological effect can be linked to its reduction within target cells to produce toxic radical species that can damage cellular components like DNA. nih.govmdpi.com This mechanism is a proposed mode of action for the trypanocidal activity of 5-nitroindazole derivatives, where the nitro group's activation by nitroreductases induces oxidative stress in the parasite. mdpi.com The presence of the chlorine atom at the C4 position further modifies the electronic landscape of the molecule, potentially influencing its interaction with biological targets and its metabolic stability. SAR studies on other heterocyclic systems have shown that chloro substitution can be favorable for antimicrobial activity. mdpi.com

Impact of N-Substitution and Derivatization on Biological Activity

Derivatization at the N-1 position of the indazole ring is a powerful strategy to modulate the pharmacological properties of the scaffold. The nature of the substituent at this position can profoundly affect potency, selectivity, and pharmacokinetic parameters. Studies on related heterocyclic systems like pyrazolines and benzimidazoles have shown that modifying N-substituents leads to significant variations in inhibitory potential. nih.govnih.gov

While N-methylation of some nitro-indazoles has been reported to reduce mutagenic activity nih.gov, N-substitution in other contexts can enhance therapeutic effects. nih.gov The choice of base and solvent during synthesis can influence whether substitution occurs at the N-1 or N-2 position, a factor that has significant consequences for biological activity. beilstein-journals.org

Research on the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives provides a valuable case study. A series of analogues were synthesized with different substituents at the N-1 position, including isoxazole and triazole moieties. The results demonstrated that the nature of the N-1 substituent was a key determinant of activity against Leishmania infantum. nih.gov This highlights the importance of exploring a diverse range of N-substituents to optimize the biological activity of the this compound core.

CompoundN-1 Substituent (R)IC₅₀ (µM) vs. L. infantum
43-(p-tolyl)-4,5-dihydroisoxazol-5-yl)methyl14.15
5(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl11.35
7(3-(4-methoxyphenyl)isoxazol-5-yl)methyl14.08
10(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl20.91
11(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl17.02
12(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl19.53
13(1-benzyl-1H-1,2,3-triazol-4-yl)methyl17.20

Table 1. Antileishmanial activity of N-1 substituted 3-chloro-6-nitro-1H-indazole derivatives against L. infantum. This data illustrates the impact of N-1 substituent variation on biological activity for a related indazole isomer. Data sourced from Bou-Fadel et al. (2022). nih.gov

Lead Optimization Strategies for this compound Scaffolds

Lead optimization is the process of refining a biologically active compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. For the this compound scaffold, optimization strategies would be guided by the SAR data obtained from initial screening of analogues.

A primary optimization strategy involves the systematic modification of the N-1 substituent. Based on initial hits, chemists can synthesize a focused library of derivatives to explore the effects of varying the size, lipophilicity, and hydrogen bonding potential of the N-1 side chain. For example, if an N-1 benzyl group shows promise, analogues with different substituents on the phenyl ring (e.g., chloro, fluoro, methoxy) would be synthesized to probe for favorable interactions within the target's binding pocket, as was done in the antileishmanial indazole series. nih.gov

Another key strategy is the modification of the core scaffold itself. The reduction of the 5-nitro group to an amine introduces a new functional group that can be used as a handle for further derivatization. mdpi.com This transformation not only allows for the exploration of new chemical space but can also mitigate potential toxicity associated with the nitro group while potentially uncovering new biological activities. researchgate.net Potent lead molecules can be developed by strategically modifying active indazole derivatives based on established structure-activity relationships. nih.gov

Rational Drug Design Approaches Utilizing this compound as a Scaffold

Rational drug design utilizes knowledge of a biological target's three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. The this compound core serves as an excellent starting point, or scaffold, for such structure-based design efforts.

Computational techniques like molecular docking are central to this approach. In this process, a virtual model of the this compound scaffold and its derivatives can be placed into the binding site of a target protein (e.g., an enzyme or receptor) to predict their binding orientation and affinity. This was effectively used to study how 3-chloro-6-nitro-1H-indazole derivatives bind to Leishmania's trypanothione (B104310) reductase, providing insights into their mechanism of action. nih.gov Similarly, docking studies suggested a strong affinity of an indazole-sulfonamide compound for the MAPK1 kinase, indicating its potential as a cancer treatment. mdpi.com

This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. Furthermore, the docking models can reveal key interactions between the ligand and the protein, such as hydrogen bonds or hydrophobic contacts, which can guide the design of new analogues with improved binding. For example, if the nitro group is predicted to form a crucial hydrogen bond, analogues would be designed to preserve this interaction. This rational, structure-guided approach was successfully used to develop potent FMS-like tyrosine kinase 3 (FLT3) inhibitors based on an indazole-benzimidazole scaffold for acute myeloid leukemia. By applying these computational methods, the this compound scaffold can be rationally elaborated to generate novel and highly optimized therapeutic candidates.

Advanced Research Methodologies and Computational Studies on 4 Chloro 5 Nitro 1h Indazole

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict how a ligand, such as 4-chloro-5-nitro-1H-indazole or its derivatives, might interact with a biological target, typically a protein or enzyme. Studies on related chloro-nitro-indazole derivatives have employed molecular docking to investigate their potential as antileishmanial agents by simulating their binding to the active site of enzymes like trypanothione (B104310) reductase. nih.gov Such simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the indazole scaffold and the amino acid residues of the target protein, which are crucial for biological activity. nih.govacs.org

Following docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex over time. MD simulations provide a dynamic view, showing how the ligand and protein adjust their conformations upon binding and assessing the stability of the interaction. rsc.orgactachemicamalaysia.com This dual approach of docking and dynamics is essential for understanding the mechanism of action at a molecular level and for the rational design of more potent and selective inhibitors based on the this compound core. rsc.orguni.lu

Quantum Chemical Calculations for Structural and Reactivity Predictions (e.g., GIAO/DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like this compound. These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties.

A significant application of these calculations is the prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, allows for the theoretical calculation of ¹H and ¹³C chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm or elucidate the molecular structure, which is especially useful for complex molecules or when distinguishing between isomers. nih.gov Furthermore, DFT calculations provide insight into the molecule's frontier molecular orbitals (HOMO and LUMO), which are fundamental in predicting its chemical reactivity, kinetic stability, and the sites most susceptible to nucleophilic or electrophilic attack.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

Before a compound can be considered for therapeutic use, its pharmacokinetic and toxicological profile must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties computationally in the early stages of drug discovery. For compounds based on the indazole scaffold, these models can predict crucial parameters such as oral bioavailability, blood-brain barrier permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints.

By analyzing the ADMET profile of this compound, researchers can identify potential liabilities, such as poor absorption or predicted toxicity, that might hinder its development. This information is invaluable for guiding chemical modifications to improve the compound's drug-like properties, thereby increasing the likelihood of success in later preclinical and clinical stages.

Spectroscopic and Crystallographic Characterization for Structural Elucidation

The definitive confirmation of the structure of this compound relies on a suite of analytical techniques that probe its molecular framework and composition.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, one would expect distinct signals for the protons on the aromatic ring and a characteristic downfield signal for the N-H proton.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the attached atoms, with the carbon atoms bonded to the chloro and nitro groups showing characteristic resonances.

Nucleus Position Expected Chemical Shift (δ ppm)
¹HAromatic (C-H)7.5 - 8.6
¹HImidazole (N-H)> 13.0
¹³CAromatic/Imidazole (C)110 - 145

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₄ClN₃O₂), HRMS would verify its monoisotopic mass of approximately 196.9992 Da. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from potential byproducts with different atomic compositions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
N-HStretch3100 - 3400
Aromatic C-HStretch3000 - 3100
C=C / C=NRing Stretch1450 - 1620
NO₂Asymmetric Stretch1510 - 1560
NO₂Symmetric Stretch1340 - 1380
C-ClStretch600 - 800

X-ray Crystallography

Detailed Research Findings:

Based on the analysis of related indazole derivatives, the this compound molecule is expected to have a planar indazole core, consisting of fused benzene (B151609) and pyrazole (B372694) rings. The chloro and nitro substituents attached to this core are also likely to be nearly coplanar with the ring system. For instance, in the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is essentially planar, with only a minor deviation. nih.gov Similarly, in 1-allyl-3-chloro-5-nitro-1H-indazole, the indazole ring system is largely planar.

The crystal packing of this compound is anticipated to be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. In many indazole derivatives, C—H⋯O and C—H⋯N hydrogen bonds are significant in forming the crystal lattice. It is also possible that short contacts involving the chlorine atom and oxygen atoms of the nitro group could play a role in the solid-state arrangement, as observed in similar chlorinated nitroaromatic compounds. nih.gov

Interactive Data Tables:

The following tables present predicted crystallographic data for this compound based on the known structures of its derivatives.

Table 1: Predicted Crystal Data and Structure Refinement for this compound

ParameterPredicted Value
Empirical formulaC₇H₄ClN₃O₂
Formula weight197.58 g/mol
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or similar centrosymmetric space group
TemperatureLikely determined at or below 296 K
WavelengthMo Kα (λ = 0.71073 Å)

Table 2: Predicted Selected Bond Lengths for this compound

BondPredicted Length (Å)
C-Cl~1.71
C-N (nitro)~1.46
N-O (nitro)~1.22
N-N~1.37
C-N (ring)~1.31 - 1.35
C-C (ring)~1.37 - 1.41

Table 3: Predicted Selected Bond Angles for this compound

AnglePredicted Angle (°)
O-N-O (nitro)~124
C-C-N (nitro)~119
C-C-Cl~120
C-N-N (ring)~105 - 112
N-N-C (ring)~105 - 112

It is important to note that these values are extrapolations and the actual crystallographic data for this compound can only be definitively determined through experimental X-ray diffraction analysis.

Future Directions and Research Perspectives for 4 Chloro 5 Nitro 1h Indazole

Exploration of Novel Therapeutic Targets for 4-Chloro-5-nitro-1H-Indazole Derivatives

The indazole core is a well-established pharmacophore present in a variety of biologically active compounds. nih.gov Future research into derivatives of this compound should strategically explore a wider range of therapeutic targets to unlock their full potential.

Current research on related chloro-nitro indazole derivatives has revealed promising activity in several key areas. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated notable antileishmanial activity. mdpi.com This suggests that derivatives of this compound could also be potent agents against parasitic diseases, and future studies should investigate their efficacy against a panel of parasites and explore their mechanism of action.

Furthermore, the broader class of indazole derivatives has been extensively investigated for its anticancer properties, targeting a variety of kinases and other signaling proteins. nih.govresearchgate.net These include Fibroblast Growth Factor Receptors (FGFR), Indoleamine-2,3-dioxygenase1 (IDO1), and Pim kinases. nih.gov A logical and promising future direction would be to screen a library of this compound derivatives against a comprehensive panel of cancer-related kinases and other oncogenic proteins to identify novel and potent anticancer agents.

The antimicrobial potential of this scaffold also warrants deeper investigation. While some indole (B1671886) derivatives have shown promise, nih.gov a systematic evaluation of this compound analogs against a diverse range of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents, which are critically needed in an era of increasing antimicrobial resistance.

Finally, the exploration of novel targets in areas of unmet medical need, such as neurodegenerative diseases and inflammatory disorders, could yield groundbreaking discoveries. The inherent versatility of the indazole scaffold suggests that with appropriate structural modifications, derivatives of this compound could be tailored to interact with a wide array of biological targets.

Development of More Efficient and Selective Synthetic Methodologies

The advancement of the therapeutic applications of this compound derivatives is intrinsically linked to the development of efficient, selective, and scalable synthetic methods. While general methods for the synthesis of substituted indazoles exist, future research should focus on methodologies that are specifically optimized for the 4-chloro-5-nitro substitution pattern and allow for the facile introduction of diverse functional groups.

Recent advances in synthetic organic chemistry offer a plethora of tools that can be applied to this challenge. The use of transition-metal catalysis, particularly with copper and palladium, has proven effective in the synthesis of various indazole derivatives. researchgate.net Future efforts could focus on developing novel catalytic systems that offer higher yields, greater functional group tolerance, and improved regioselectivity for the synthesis of this compound and its analogs.

Furthermore, C-H functionalization has emerged as a powerful strategy for the direct and atom-economical modification of heterocyclic cores. The application of C-H activation techniques to the indazole ring of this compound could provide direct access to a wide range of derivatives that would be difficult to synthesize using traditional methods. This approach would enable the rapid generation of diverse chemical libraries for biological screening.

The development of one-pot and multicomponent reactions for the synthesis of complex this compound derivatives would also be highly beneficial. Such strategies streamline the synthetic process, reduce waste, and can lead to the discovery of novel chemical entities with unexpected biological activities.

Below is a table summarizing potential synthetic strategies for future exploration:

Synthetic StrategyPotential AdvantagesKey Areas for Research
Transition-Metal Catalysis High efficiency, broad substrate scope, good functional group tolerance.Development of novel and more selective catalysts for the specific synthesis of this compound derivatives.
C-H Functionalization Atom economy, direct modification of the core structure, access to novel derivatives.Exploring regioselective C-H activation at various positions of the indazole ring.
One-Pot/Multicomponent Reactions Increased efficiency, reduced waste, rapid library synthesis.Designing novel reaction cascades for the convergent synthesis of complex derivatives.
Flow Chemistry Improved safety, scalability, and reproducibility.Adaptation of existing synthetic routes to continuous flow processes for large-scale production.

Integration of Advanced Computational and Experimental Approaches in Drug Discovery

The synergy between computational and experimental methods is a cornerstone of modern drug discovery. nih.gov For this compound, a concerted effort integrating these approaches will be crucial for accelerating the identification and optimization of lead compounds.

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can provide invaluable insights into the binding modes of this compound derivatives with their biological targets. A study on closely related 3-chloro-6-nitro-1H-indazole derivatives successfully employed these methods to understand their interaction with Leishmania donovani trypanothione (B104310) reductase, a key parasitic enzyme. mdpi.com Similar in silico studies should be applied to derivatives of this compound to predict their binding affinities and guide the design of more potent and selective inhibitors for various targets.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches can be leveraged to create focused libraries of this compound analogs with a higher probability of biological activity. Quantitative structure-activity relationship (QSAR) studies can further refine these models by correlating the physicochemical properties of the compounds with their biological effects.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical computational tool that should be integrated early in the drug discovery pipeline. By predicting the pharmacokinetic and toxicological properties of virtual compounds, researchers can prioritize the synthesis of candidates with more favorable drug-like profiles, thereby reducing late-stage attrition.

The following table outlines a proposed integrated workflow:

StepComputational ApproachExperimental Approach
1. Target Identification Bioinformatics and systems biology analysis to identify potential targets.High-throughput screening (HTS) of a diverse library of this compound derivatives against various cell lines and enzymes.
2. Hit Identification & Validation Virtual screening of compound libraries against the identified target's binding site.Confirmation of hits from HTS through dose-response assays and initial mechanism of action studies.
3. Lead Optimization Molecular docking, MD simulations, and QSAR to guide the design of more potent and selective analogs.Synthesis of optimized derivatives and evaluation of their biological activity, selectivity, and initial ADMET properties.
4. Preclinical Candidate Selection In silico ADMET prediction to assess drug-likeness and potential liabilities.In vitro and in vivo DMPK and toxicology studies of the most promising lead compounds.

Translational Research from Preclinical Findings to Potential Clinical Investigations

The ultimate goal of medicinal chemistry research is to translate promising preclinical findings into clinically effective therapies. For this compound derivatives, a clear and strategic path for translational research needs to be established.

Once potent and selective lead compounds have been identified through the integrated computational and experimental approaches described above, rigorous preclinical evaluation is the next critical step. This will involve comprehensive in vitro and in vivo studies to establish the efficacy, safety, and pharmacokinetic profile of the candidate compounds.

For derivatives showing strong anticancer potential, in vivo studies in relevant animal models of cancer will be essential to demonstrate anti-tumor efficacy and to understand the in vivo mechanism of action. Similarly, for compounds with promising antimicrobial or antiparasitic activity, efficacy studies in appropriate infection models will be necessary.

A key aspect of translational research is the identification of biomarkers that can predict a patient's response to a particular therapy. Future research should aim to identify predictive biomarkers for this compound derivatives, which would be invaluable for patient stratification in future clinical trials.

While no derivatives of this compound are currently in clinical trials, the clinical success of other indazole-based drugs, such as Axitinib (a kinase inhibitor for renal cell carcinoma), provides a strong precedent for the therapeutic potential of this scaffold. bldpharm.com The preclinical data generated for promising this compound derivatives will form the basis of an Investigational New Drug (IND) application to regulatory authorities, paving the way for first-in-human clinical trials.

The journey from a promising chemical scaffold to a clinically approved drug is long and challenging. However, by systematically exploring novel therapeutic targets, developing efficient synthetic methodologies, integrating advanced computational and experimental approaches, and following a robust translational research plan, the full therapeutic potential of this compound and its derivatives can be realized.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-5-nitro-1H-indazole?

Methodological Answer:
A common approach involves Friedel-Crafts acylation followed by cyclization. For example, 2-chloro-5-nitrobenzoic acid can be converted to an acid chloride, which undergoes acylation with a benzene derivative. Subsequent treatment with hydrazine hydrate in dimethylformamide (DMF) facilitates indazole ring closure via nucleophilic substitution and cyclization. Reduction of the nitro group using hydrazine hydrate and Raney nickel yields the final product .

Advanced: How can researchers optimize regioselectivity during nitro-group introduction in indazole derivatives?

Methodological Answer:
Regioselectivity in nitration can be influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites. Experimentally, controlling reaction temperature (e.g., low temperatures for kinetic control) and using directing groups (e.g., electron-withdrawing substituents) can enhance selectivity. Post-synthetic analysis via HPLC or LC-MS helps identify byproducts and refine conditions .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. Hydrogen atoms are typically placed geometrically, and anisotropic displacement parameters are modeled for non-H atoms .

Advanced: How to address crystallographic disorders or twinning in indazole derivatives?

Methodological Answer:
For disordered regions, split-atom models with occupancy refinement in SHELXL are used. Twinning can be resolved by testing possible twin laws (e.g., using PLATON) and refining the twin fraction. High-resolution data (e.g., synchrotron sources) improves model accuracy. Validation tools like CheckCIF ensure structural reliability .

Basic: What biological activities are reported for nitro-substituted indazoles?

Methodological Answer:
Nitroindazoles exhibit antitumor, antimicrobial, and anti-inflammatory properties. For example, 1-Allyl-3-chloro-5-nitro-1H-indazole has shown antitumor activity in vitro. Assays such as MTT for cytotoxicity and enzymatic inhibition studies (e.g., COX-2) are standard for activity profiling .

Advanced: How to design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:
Systematic substitution at positions 1, 3, and 5 is performed to assess electronic/steric effects. Parallel synthesis and high-throughput screening (HTS) identify active analogs. Molecular docking (e.g., using AutoDock Vina) against target proteins (e.g., kinases) provides mechanistic insights. Pharmacophore modeling (MOE software) further refines SAR .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., nitro group deshielding adjacent protons).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 212.03).
  • Elemental Analysis : Validates C, H, N, Cl content .

Advanced: How to refine X-ray data for nitroindazoles with anisotropic thermal motion?

Methodological Answer:
In SHELXL, anisotropic displacement parameters (UijU^{ij}) are refined for non-H atoms. For nitro groups, restraints on bond distances and angles prevent over-parameterization. Hirshfeld surface analysis (CrystalExplorer) visualizes intermolecular interactions influencing thermal motion .

Basic: How to resolve contradictions in reported biological activity data for nitroindazoles?

Methodological Answer:
Comparative assays under standardized conditions (e.g., cell lines, IC50_{50} protocols) are critical. Meta-analyses of published data using tools like RevMan can identify methodological discrepancies (e.g., varying solvent systems). Independent replication in multiple labs validates findings .

Advanced: What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction : SwissADME or pkCSM estimates absorption, solubility, and metabolic stability.
  • Toxicity Screening : ProTox-II predicts hepatotoxicity and mutagenicity.
  • MD Simulations : GROMACS models binding dynamics with target proteins (e.g., CYP450 enzymes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.